7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol
Description
7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol is a quinoline derivative characterized by a 4-methylpiperidine moiety linked via a methylene bridge to the quinolin-8-ol core at position 5. The quinolin-8-ol scaffold is well-documented for its chelating properties and diverse biological activities, including antimicrobial, cytoprotective, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C21H23N3O/c1-15-8-13-24(14-9-15)20(17-6-11-22-12-7-17)18-5-4-16-3-2-10-23-19(16)21(18)25/h2-7,10-12,15,20,25H,8-9,13-14H2,1H3 |
InChI Key |
GPBNJFBTIOIRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Piperidine and Pyridine Moieties: The piperidine and pyridine groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol and related quinolin-8-ol derivatives:
Key Observations :
Substituent Position and Activity :
- Substitution at the 7-position (as in the target compound) is common in cytoprotective and antimicrobial analogs, while 5-position substitution (e.g., chlorine in compound 5c) correlates with enhanced antibacterial potency .
- Electron-withdrawing groups (e.g., trifluoromethyl in compound 27) improve target binding but may reduce synthetic yields .
Piperidyl vs. Piperazinyl Moieties :
- The 4-methylpiperidyl group in the target compound increases lipophilicity compared to piperazinyl analogs (e.g., compound 5c), which retain hydrogen-bonding capacity via the secondary amine. This difference may influence blood-brain barrier penetration and metabolic stability .
Synthetic Feasibility :
- Compounds with bulky substituents (e.g., benzo[1,3]dioxol-5-ylmethyl in compound 4, ) show reduced yields (50%) due to steric hindrance . The target compound’s linear 4-pyridylmethyl linker may mitigate such issues.
Biological Performance: Antimicrobial Activity: Piperazinyl derivatives (e.g., compound 5c) exhibit superior activity against Gram-positive bacteria, while alkyl-piperazinyl analogs () show broad-spectrum efficacy .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-methylpiperidyl group balances lipophilicity and steric effects, making the target compound a candidate for optimizing CNS-targeted therapies. Piperazinyl analogs, however, remain preferable for peripheral antimicrobial applications .
- Synthetic Optimization: Catalytic methods using recyclable nanocatalysts (e.g., MCM-41-tryptophan-Zn) could improve yields for complex quinolin-8-ol derivatives .
- Unmet Needs: Direct biological data on the target compound are lacking. Future studies should evaluate its iron-chelating capacity (common in quinolin-8-ol derivatives) and compare it to PDIA1-active analogs like compound 27 .
Biological Activity
7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol is a compound that belongs to a class of heterocyclic organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is CHNO, with a molecular weight of 334.41 g/mol. The structure includes a quinoline moiety, which is known for its interactions with various biological targets.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic activity. For instance, studies have demonstrated that compounds with similar structures can enhance the activity against cell lines with higher levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in the metabolism of quinones and related compounds.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | NQO1 Expression Level (nTPM) | Cytotoxic Activity (IC µM) |
|---|---|---|
| A549 | 2724.0 | 5.2 |
| MCF-7 | 725.9 | 6.8 |
| T47D | 631.3 | 8.0 |
Note: IC values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Quinoline derivatives have also shown antimicrobial properties. The compound's structural features allow it to interact with bacterial membranes and inhibit essential enzymatic functions in pathogens. Studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds similar to this one have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's.
Table 2: Inhibition of Cholinesterases
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol | 19.85 ± 0.14 | 22.10 ± 0.20 |
The biological activity of 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including NQO1 and cholinesterases, leading to increased cellular stress in cancerous and pathogenic cells.
- DNA Interaction : Quinoline derivatives can intercalate into DNA strands, disrupting replication and transcription processes in rapidly dividing cells, such as cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of quinoline derivatives:
- A study involving the synthesis of hybrid compounds demonstrated that modifications at specific positions on the quinoline ring could enhance anticancer activity against melanoma and breast cancer cell lines.
- Another investigation into neuroprotective effects found that certain derivatives improved cognitive function in animal models by inhibiting cholinesterase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
